1,1,3,4-Tetrachlorobuta-1,3-diene
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Overview
Description
1,1,3,4-Tetrachlorobuta-1,3-diene is an organic compound with the molecular formula C4H2Cl4 It is a chlorinated derivative of butadiene and is known for its unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3,4-Tetrachlorobuta-1,3-diene can be synthesized through the chlorination of butadiene. The process involves the addition of chlorine to butadiene under controlled conditions to ensure the selective formation of the tetrachlorinated product. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are designed to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1,3,4-Tetrachlorobuta-1,3-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The compound can participate in addition reactions with nucleophiles and electrophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Addition Reactions: Reagents such as hydrogen chloride (HCl) and bromine (Br2) are used.
Oxidation: Reagents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted butadienes, while addition reactions can yield halogenated derivatives.
Scientific Research Applications
1,1,3,4-Tetrachlorobuta-1,3-diene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 1,1,3,4-tetrachlorobuta-1,3-diene exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially affecting their function and activity. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
1,1,4,4-Tetrachlorobuta-1,3-diene: Another chlorinated derivative of butadiene with similar reactivity.
1,1,2,3-Tetrachlorobuta-1,3-diene: A compound with a different substitution pattern but similar chemical properties.
Uniqueness: 1,1,3,4-Tetrachlorobuta-1,3-diene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it distinct from other chlorinated butadienes and valuable for specific applications in research and industry.
Properties
CAS No. |
42769-38-0 |
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Molecular Formula |
C4H2Cl4 |
Molecular Weight |
191.9 g/mol |
IUPAC Name |
1,1,3,4-tetrachlorobuta-1,3-diene |
InChI |
InChI=1S/C4H2Cl4/c5-2-3(6)1-4(7)8/h1-2H |
InChI Key |
XTSDMNIRVUOODR-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(Cl)Cl)C(=CCl)Cl |
Origin of Product |
United States |
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